molecular formula C39H34N2O5 B557034 Fmoc-Gln(Trt)-OH CAS No. 132327-80-1

Fmoc-Gln(Trt)-OH

Cat. No. B557034
M. Wt: 610.7 g/mol
InChI Key: WDGICUODAOGOMO-DHUJRADRSA-N
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Description

Fmoc-Gln(Trt)-OH, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a Fmoc protected amino acid derivative . It is used as a reagent in the synthesis of peptides . The protection of glutamine with a trityl group helps prevent unwanted substitute products in the reactions .


Synthesis Analysis

Fmoc-Gln(Trt)-OH is used in peptide synthesis to prevent the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It has better solubility properties than Fmoc-Gln-OH . The coupling can be performed by standard procedures .


Molecular Structure Analysis

The empirical formula of Fmoc-Gln(Trt)-OH is C39H34N2O5 . The molecular weight is 610.70 .


Chemical Reactions Analysis

Fmoc-Gln(Trt)-OH is suitable for Fmoc solid-phase peptide synthesis . It has good solubility properties in most organic solvents . Its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln .


Physical And Chemical Properties Analysis

Fmoc-Gln(Trt)-OH is a powder with an optical activity of [α]/D -14.0±1.5°, c = 1% in DMF . It has good solubility properties in most organic solvents .

Safety And Hazards

The safety data sheet for Fmoc-Gln(Trt)-OH indicates that it may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear protective gloves .

Future Directions

Fmoc-Gln(Trt)-OH continues to be a valuable reagent in peptide synthesis. Its use results in significantly purer peptides than other derivatives used for the introduction of Gln . As such, it is likely to remain a key component in the field of peptide synthesis.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGICUODAOGOMO-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448258
Record name Fmoc-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gln(Trt)-OH

CAS RN

132327-80-1
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132327-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
A Přibylka, V Krchňák… - The Journal of organic …, 2020 - ACS Publications
With the growing necessity to consider environmental impacts when synthesizing peptide-based drugs and to expand upon the recently published short communication report, we …
Number of citations: 12 pubs.acs.org
RI CAREY, H HUANG… - … Journal of Peptide …, 1996 - Wiley Online Library
In this paper we describe the synthesis and properties of Bpoc‐Asn(Trt)‐OH, Bpoc‐Asn(Trt)‐OPfp, Bpoc‐Gln(Trt)‐OH and Bpoc‐Gln(Trt)‐OPfp. These derivatives are highly soluble in …
Number of citations: 7 onlinelibrary.wiley.com
JC Lim, SM Choi, EH Cho, JJ Kim - Journal of Radiation Industry, 2013 - ksri.kr
16- Novel Page 1 INTRODUCTION Bombesin (BBS) is a 14-amino acid neuropeptide that was originally isolated from the skin of the Bombina frog and binds with high affinity to gastrin-…
Number of citations: 3 www.ksri.kr
PWR Harris, MA Brimble - Peptide Science, 2013 - Wiley Online Library
The synthesis of a polypeptide derived from the cancer testis antigen NY‐ESO‐1 bearing a C‐terminal α‐thiolester is described. Employing tert‐butyloxycarbonyl solid phase peptide …
Number of citations: 35 onlinelibrary.wiley.com
V Goldschmidt Gőz, KHY Duong… - European Journal of …, 2021 - Wiley Online Library
Two ring size β‐Sugar Amino Acids, βSAAs, Fmoc‐RibAFU(ip)‐OH and Fmoc‐GlcAPU(Me,Bn)‐OH, as Lego‐elements are introduced to make α/β‐chimera peptides by flow‐based …
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com
P Alewood, D Alewood, L Miranda, S Love… - Methods in …, 1997 - Elsevier
Publisher Summary This chapter discusses rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. The protocols for Boc chemistry are characterized by the use …
Number of citations: 141 www.sciencedirect.com
K Smilkov, E Janevik, R Guerrini, M Pasquali… - Applied Radiation and …, 2014 - Elsevier
Introduction New 188 Re and 99m Tc peptide conjugates with substance- P (SP) were prepared and biologically evaluated. The radiopharmaceuticals have been labelled with the [M≡…
Number of citations: 29 www.sciencedirect.com
H Lin, Y Jiang, Q Zhang, K Hua, Z Li
Number of citations: 0
MI Fernández-Bachiller, I Brzozowska, N Odolczyk…
Number of citations: 0

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